molecular formula C9H12N2O B1374077 1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carbonitrile CAS No. 1340521-87-0

1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carbonitrile

Cat. No. B1374077
CAS RN: 1340521-87-0
M. Wt: 164.2 g/mol
InChI Key: PZHRRRAURZGFNL-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state under normal conditions (solid, liquid, gas), its molecular weight, and its functional groups .


Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .


Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms within the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products formed during these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like boiling point, melting point, solubility, polarity, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Radiotracer Development for Brain Imaging

Kumata et al. (2017) developed three novel radiotracers, including compounds related to 1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carbonitrile, for imaging metabotropic glutamate receptor subtype 2 (mGluR2) in rat brains. These radiotracers exhibited potent binding affinities and showed heterogeneous specific bindings in mGluR2-rich brain regions, highlighting their potential for brain imaging applications (Kumata et al., 2017).

Novel Syntheses in Organic Chemistry

Demidov et al. (2021) synthesized a library of trans-4,5-dihydrofuran-3-carbonitriles, related to 1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carbonitrile, through a three-component reaction. This process generated diverse compounds, demonstrating the versatility of 1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carbonitrile derivatives in organic synthesis (Demidov et al., 2021).

Antimicrobial Applications

El-Mansy et al. (2018) evaluated the antimicrobial activity of newly synthesized pyrrolidine-3-carbonitrile derivatives, derived from 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile. These derivatives showed promising results, indicating the potential of 1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carbonitrile in developing antimicrobial agents (El-Mansy et al., 2018).

Asymmetric Synthesis and Catalysis

Araki et al. (2023) reported the successful catalysis of the conjugate addition reaction of 1-pyrroline-5-carbonitrile to α-enones, leading to the formation of spirocyclic piperidine. This study highlights the potential of 1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carbonitrile in asymmetric synthesis and catalysis applications (Araki et al., 2023).

Spectroscopic Analysis and Structural Studies

Cetina et al. (2010) synthesized and conducted spectroscopic analysis of pyridine derivatives, including compounds related to 1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carbonitrile. The study provided valuable insights into the structural and optical properties of these compounds (Cetina et al., 2010).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It refers to how the compound interacts with biological systems, at the molecular level .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a common source of this information .

properties

IUPAC Name

1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-4-8-3-9(12)11(6-8)5-7-1-2-7/h7-8H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHRRRAURZGFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC(CC2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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